molecular formula C18H17FN2O3 B5617678 5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol

5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol

Cat. No.: B5617678
M. Wt: 328.3 g/mol
InChI Key: QMLHLGNSIVKBDE-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenol group, a pyrazole ring, and a fluorophenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenoxy and ethoxy groups. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Fluorophenoxy Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorophenol reacts with an appropriate leaving group on the pyrazole ring.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction, typically using an ethylating agent such as ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under appropriate conditions to modify the pyrazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the fluorophenoxy moiety.

Scientific Research Applications

5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets may include kinases, proteases, or other enzymes involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylboronic acid
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • Quinazoline-2,4(1H,3H)-diones

Uniqueness

What sets 5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. The presence of the ethoxy, fluorophenoxy, and pyrazole groups provides a versatile platform for further functionalization and study.

Properties

IUPAC Name

5-ethoxy-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-3-23-14-8-9-15(16(22)10-14)17-18(11(2)20-21-17)24-13-6-4-12(19)5-7-13/h4-10,22H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLHLGNSIVKBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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